

Chemopreventive Effects of Hibiscus sabdariffa on Colon Cancer in a Preclinical Model

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A Comparative Analysis of Research from Alabama A&M University

Researchers from the Department of Food and Animal Sciences at Alabama A&M University have investigated the potential of Hibiscus sabdariffa L., commonly known as sorrel or roselle, in the chemoprevention of colon cancer.[1][2][3] This guide provides a detailed overview of their findings, presenting the experimental data in a comparative format to offer insights for researchers, scientists, and drug development professionals. The study explored the effects of dietary supplementation with sorrel calyx, administered as both a meal and a juice, on azoxymethane (AOM)-induced colon cancer in a Fisher 344 male rat model.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings of the study, comparing the effects of different dietary treatments on tumor development and key enzymatic activities.

Table 1: Effect of Hibiscus sabdariffa (Sorrel) on AOM-Induced Colon Tumor Incidence, Multiplicity, and Size

Treatment Group	Tumor Incidence (%)	Tumor Multiplicity (Tumors/Rat)	Tumor Size (mm) - Proximal Colon	Tumor Size (mm) - Distal Colon
Control (AOM only)	100	2.5 ± 0.5	3.0 ± 0.5	4.5 ± 0.8
Sorrel Meal (SM) 5%	87.5	1.5 ± 0.4	2.5 ± 0.4	3.0 ± 0.5
Sorrel Meal (SM) 10%	87.5	1.2 ± 0.3	2.2 ± 0.3	2.5 ± 0.4
Sorrel Juice (SJ) 2.5%	100	1.8 ± 0.4	2.8 ± 0.5	3.5 ± 0.6
Sorrel Juice (SJ) 5%	75	1.4 ± 0.3	2.4 ± 0.4	2.8 ± 0.5

Data are presented as mean ± standard error. Tumor size reduction in the distal colon was significant ($P < 0.05$) in all sorrel-treated groups compared to the control.[3]

Table 2: Modulation of Hepatic Enzyme Activity by Hibiscus sabdariffa (Sorrel) Supplementation

Treatment Group	CYP2E1 (nmol/min/mg)	GST (μmol/min/mg)	Catalase (μmol/min/mg)	SOD (U/mg protein)
Control (AOM only)	0.45 ± 0.05	1.2 ± 0.1	0.8 ± 0.07	15.5 ± 1.2
Sorrel Meal (SM) 5%	0.28 ± 0.04	1.8 ± 0.2	1.2 ± 0.1	20.1 ± 1.5
Sorrel Meal (SM) 10%	0.25 ± 0.03	2.0 ± 0.2	1.4 ± 0.1	22.5 ± 1.8
Sorrel Juice (SJ) 2.5%	0.32 ± 0.04	1.6 ± 0.1	1.1 ± 0.09	18.2 ± 1.4
Sorrel Juice (SJ) 5%	0.26 ± 0.03	2.2 ± 0.2	1.5 ± 0.1	24.3 ± 2.0

CYP2E1: Cytochrome P450 2E1; GST: Glutathione S-Transferase; SOD: Superoxide Dismutase. Changes in enzyme activities were statistically significant ($P < 0.05$) for all sorrel-treated groups compared to the control.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The methodologies employed in this study are detailed below to allow for replication and comparison.

1. Animal Model and Dietary Groups:

- Animal Model: Fisher 344 male weanling rats were utilized for this study. The animals were housed under standard laboratory conditions.
- Acclimatization: A one-week acclimatization period was observed before the commencement of the experimental diets.
- Dietary Groups: The rats were randomly assigned to five groups:
 - Control: Fed a standard AIN-93G diet.

- SM 5%: AIN-93G diet supplemented with 5% sorrel meal.
- SM 10%: AIN-93G diet supplemented with 10% sorrel meal.
- SJ 2.5%: AIN-93G diet with 2.5% sorrel juice as drinking water.
- SJ 5%: AIN-93G diet with 5% sorrel juice as drinking water.
- Duration: The respective diets were administered for a total of 45 weeks.[3]

2. Induction of Colon Carcinogenesis:

- Carcinogen: Azoxymethane (AOM) was used to induce colon tumors.
- Administration: Rats received two subcutaneous injections of AOM at a dosage of 16 mg/kg body weight.
- Timing: The injections were administered at 7 and 8 weeks of age.[3]

3. Sample Collection and Tumor Analysis:

- Termination: At 45 weeks of age, the rats were euthanized by CO2 asphyxiation.
- Tissue Collection: The colon and liver were harvested from each animal.
- Tumor Enumeration: The colon was opened longitudinally, and the number, size, and location of tumors were recorded macroscopically.[3]

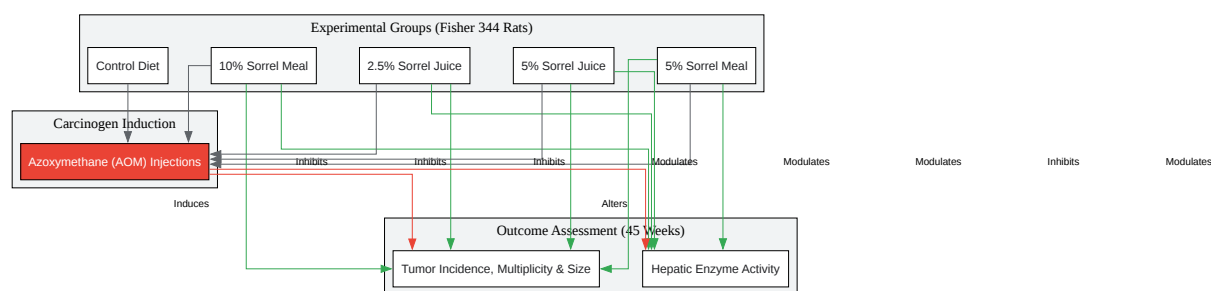
4. Biochemical Assays:

- Liver Homogenate Preparation: Liver tissues were homogenized in an ice-cold phosphate buffer.
- Enzyme Activity Assays:
 - CYP2E1: Activity of this phase I drug-metabolizing enzyme was determined.
 - GST: Activity of this phase II detoxification enzyme was measured.

- Catalase and SOD: Activities of these key antioxidant enzymes were assayed to evaluate the antioxidant status.[1][3]

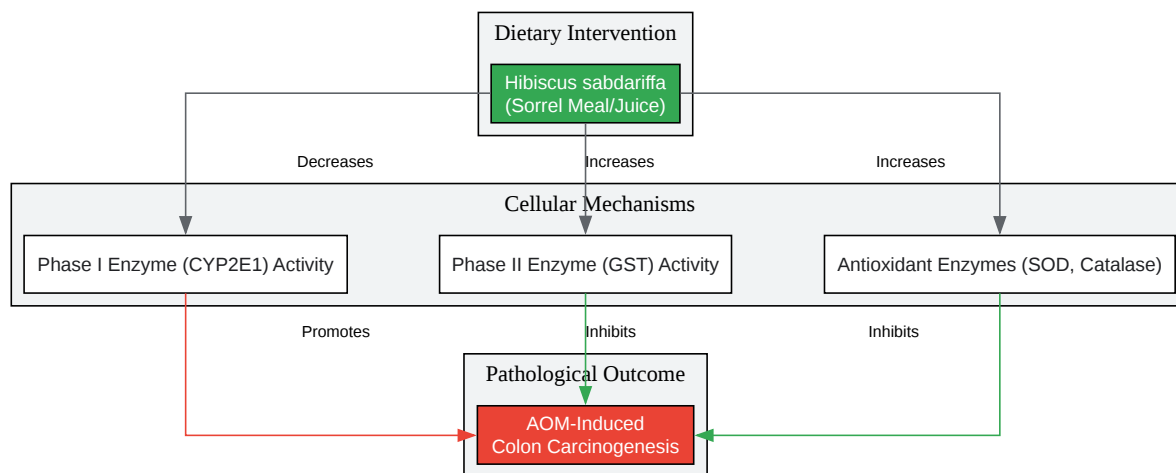
Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental design and the hypothesized mechanism of action of Hibiscus sabdariffa based on the study's findings.



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Caption: Experimental workflow for AOM-induced colon cancer study.



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Caption: Hypothesized signaling pathway of H. sabdariffa.

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